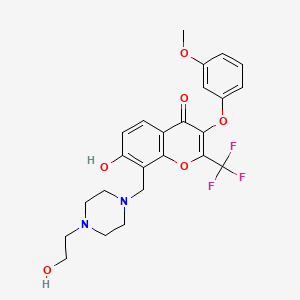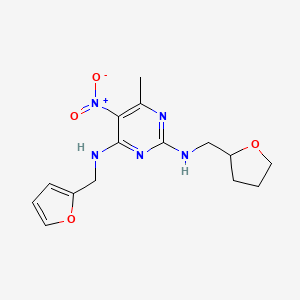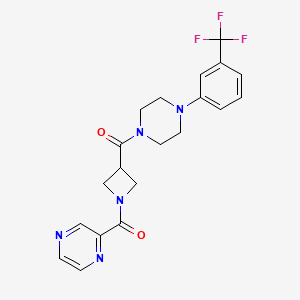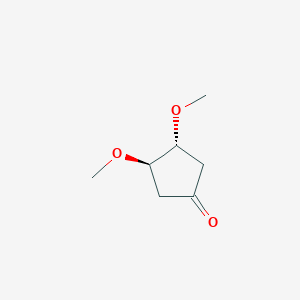
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C14H13NO4 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid is represented by the InChI code1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) . This indicates the presence of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . Its boiling point is predicted to be 408.5±25.0 °C, and its density is predicted to be 1.274±0.06 g/cm3 .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The pyrimidine derivatives containing the core structure of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid have been explored for their anti-fibrotic properties . Specifically, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid, have been investigated for their antimicrobial effects . These compounds may exhibit activity against various pathogens, making them relevant in the field of infectious disease research.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds have been studied for their antiviral potential . Researchers have explored their efficacy against viral infections, including RNA and DNA viruses.
Antitumor Activity
Pyrimidine derivatives have shown promise as antitumor agents . Investigations into the effects of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid on cancer cells could provide valuable insights for cancer therapy.
Other Pharmacological Activities
Beyond the mentioned fields, pyrimidine-containing compounds have been implicated in various other biological activities, such as anti-inflammatory, antioxidant, and enzyme inhibition properties . Further research is needed to explore these aspects.
Drug Design and Medicinal Chemistry
The pyrimidine moiety serves as a privileged structure in medicinal chemistry . Researchers use it as a scaffold to design novel heterocyclic compounds with potential therapeutic applications. The synthesis and evaluation of derivatives like 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid contribute to drug discovery efforts.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-5-10(14(16)17)8-13(12)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDZOGFRIGRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-Dioxolan-2-ylmethylsulfanyl)-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709125.png)


![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)
![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)
![(E)-3-(furan-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2709130.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2709133.png)


![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)


![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)